molecular formula C22H14Br2Cl2N2O B11990291 2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 302914-02-9

2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11990291
CAS No.: 302914-02-9
M. Wt: 553.1 g/mol
InChI Key: QZBIQBUJNURKTG-UHFFFAOYSA-N
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Description

2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a polycyclic heteroaromatic compound characterized by a pyrazolo[1,5-c][1,3]benzoxazine core. This structure features a fused bicyclic system with a pyrazole ring and a benzoxazine moiety. Key substituents include two 4-bromophenyl groups at positions 2 and 5, and two chlorine atoms at positions 7 and 7.

Properties

CAS No.

302914-02-9

Molecular Formula

C22H14Br2Cl2N2O

Molecular Weight

553.1 g/mol

IUPAC Name

2,5-bis(4-bromophenyl)-7,9-dichloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H14Br2Cl2N2O/c23-14-5-1-12(2-6-14)19-11-20-17-9-16(25)10-18(26)21(17)29-22(28(20)27-19)13-3-7-15(24)8-4-13/h1-10,20,22H,11H2

InChI Key

QZBIQBUJNURKTG-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Formation of the Pyrazoline Core

Reaction of 4-bromophenylacetone with hydrazine hydrate in ethanol at 80°C for 12 hours yields the pyrazoline intermediate. The reaction proceeds via nucleophilic addition-elimination, with the keto group reacting with hydrazine to form the pyrazoline ring. Excess hydrazine ensures complete conversion, achieving yields of 68–75% after recrystallization from ethanol.

Halogenation Strategies for Chlorine and Bromine Substituents

Dichlorination at Positions 7 and 9

Selective chlorination of the benzoxazine core is achieved using sulfuryl chloride (SO₂Cl₂) in dichloroethane at 60°C. The reaction targets the aromatic positions ortho to the oxygen atom, resulting in 7,9-dichloro substitution. A molar ratio of 1:2.5 (benzoxazine : SO₂Cl₂) maximizes dichlorination while minimizing polychlorinated byproducts.

Table 1: Chlorination Optimization Parameters

ReagentTemperature (°C)Time (h)Yield (%)Purity (%)
SO₂Cl₂6068598
Cl₂ (gas)25127291
NCS8046889

Bromophenyl Group Installation

The 4-bromophenyl groups are introduced via Suzuki-Miyaura coupling using palladium catalysts. The dichlorinated benzoxazine intermediate reacts with 4-bromophenylboronic acid in a tetrahydrofuran/water mixture (3:1) under inert atmosphere. Catalytic Pd(PPh₃)₄ and sodium carbonate facilitate cross-coupling at 80°C, yielding 65–70% of the bis-bromophenyl product.

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (1:1 to 1:2). The target compound elutes at Rf = 0.45 in 1:1 petroleum ether/ethyl acetate, with final purity exceeding 98% as confirmed by HPLC.

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.42 (d, J = 2.2 Hz, 1H, Ar–H), 7.03 (d, J = 1.2 Hz, 1H, Ar–H), 5.31–5.20 (m, 1H, 10b-H), 3.35 (dd, J = 16.8, 10.3 Hz, 1H, 1-Ha).

  • MS (ESI+) : m/z 553.1 [M+H]⁺, consistent with the molecular formula C₂₂H₁₄Br₂Cl₂N₂O.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and reaction control. Key parameters include:

  • Residence time : 30 minutes for cyclization steps

  • Temperature control : ±2°C tolerance using jacketed reactors

  • Solvent recovery : 90% dichloromethane reclaimed via distillation

Table 2: Scalability Metrics

ParameterLaboratory ScalePilot Plant (10 kg)
Cycle Time (h)4824
Overall Yield (%)6258
Purity (%)9897

Comparative Analysis of Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces cyclization time from 6 hours to 45 minutes but requires specialized equipment. Yields remain comparable (70–75%).

Solid-Phase Synthesis

Immobilization of intermediates on Wang resin enables automated synthesis but suffers from lower yields (50–55%) due to incomplete coupling reactions .

Chemical Reactions Analysis

2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its bioactive properties:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-c][1,3]benzoxazine exhibit cytotoxic effects against various cancer cell lines. Studies have shown that the presence of halogen substituents can enhance the interaction with biological targets, leading to increased anticancer efficacy .
  • Antimicrobial Properties : Some studies have reported that compounds in this class possess significant antimicrobial activity. The halogen atoms may contribute to disrupting microbial cell membranes or interfering with metabolic pathways .

Material Science

The unique structural features of 2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine make it suitable for various applications in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with desirable thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .
  • Optoelectronic Devices : Due to its electronic properties, this compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material enhances device performance .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazolo[1,5-c][1,3]benzoxazine derivatives. The results demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The mechanism of action was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Polymer Application

In a study focusing on polymer composites, researchers synthesized a series of copolymers incorporating this compound. The resulting materials showed enhanced thermal stability (up to 300°C) compared to traditional polymers. The mechanical tests indicated an increase in tensile strength by approximately 40% .

Mechanism of Action

The mechanism of action of 2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors . Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 2,5-bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine and its analogs based on substituent variations and available

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound
This compound
2,5: 4-Bromophenyl
7,9: Cl
C₂₃H₁₅Br₂Cl₂N₂O ~625* High steric bulk; strong electron-withdrawing effects; potential halogen bonding.
Analog 1
5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
5: 4-Bromophenyl
2: 4-Methoxyphenyl
7,9: Cl
C₂₃H₁₇BrCl₂N₂O₂ 504.205 Lower molecular weight; methoxy group introduces electron-donating effects.
Analog 2
9-Chloro-2,5-bis(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
2,5: 4-Methylphenyl
9: Cl
C₂₄H₂₁ClN₂O 396.89 Reduced halogenation; methyl groups enhance hydrophobicity.
Analog 3
4-[(5R,10bR)-2-Methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoic acid
2: Methyl
5: Benzoic acid substituent
C₁₈H₁₆N₂O₃ 308.33 Carboxylic acid group improves solubility; triclinic crystal system (P1).
Analog 4
7,9-Dichloro-5-(3-chlorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
5: 3-Chlorophenyl
2: Thienyl
7,9: Cl
C₂₀H₁₂Cl₃N₂OS 449.75 Thienyl group introduces π-conjugation; increased electronic complexity.

*Estimated based on substituent contributions; experimental validation required.

Key Comparative Findings:

Substituent Effects on Electronic Properties: The target compound’s dual 4-bromophenyl groups create stronger electron-withdrawing effects compared to the methoxyphenyl (Analog 1) or methylphenyl (Analog 2) substituents. This may enhance stability in electrophilic reactions .

Molecular Weight and Steric Bulk :

  • The target compound’s molecular weight (~625 g/mol) exceeds Analog 1 (504.2 g/mol) and Analog 2 (396.89 g/mol), primarily due to bromine atoms. This could impact solubility and bioavailability .
  • Analog 3’s benzoic acid substituent reduces molecular weight while improving aqueous solubility, a critical advantage in pharmaceutical applications .

Crystallographic and Thermal Behavior :

  • Analog 2’s methyl groups may lead to less dense crystal packing compared to halogenated derivatives. Analog 3’s triclinic crystal system (P1) and melting point (477 K) suggest robust intermolecular interactions, likely due to hydrogen bonding from the carboxylic acid group .

Biological and Functional Implications: The target compound’s chlorine and bromine atoms may promote halogen bonding with biological targets, a feature absent in non-halogenated analogs like Analog 2 . Analog 4’s thienyl group could enhance binding affinity to sulfur-containing enzymes or receptors .

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